Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate
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Overview
Description
Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate: is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate can be achieved through several methods. One common approach involves the reaction of tert-butyl acetoacetate with pyrrolidine in the presence of a base, followed by the introduction of an amino group through reductive amination. The reaction conditions typically involve:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines, oximes
Reduction: Alcohols
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate is used as a building block in organic synthesis, particularly in the construction of complex molecules and heterocycles.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands due to its structural similarity to natural amino acids.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may modulate receptor activity by mimicking natural ligands, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
- Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylbutanoate
- Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpentanoate
- Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylhexanoate
Uniqueness: Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate is unique due to its specific structural features, such as the tert-butyl ester group and the pyrrolidinone ring. These features confer distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)8(12)9(14)13-6-4-5-7-13/h8H,4-7,12H2,1-3H3 |
InChI Key |
IDQQSLJTKZCZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)N1CCCC1)N |
Origin of Product |
United States |
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